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molecular formula C8H7BrO2 B189313 5-Bromo-2-methoxybenzaldehyde CAS No. 25016-01-7

5-Bromo-2-methoxybenzaldehyde

Cat. No. B189313
M. Wt: 215.04 g/mol
InChI Key: IJIBRSFAXRFPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622977

Procedure details

A solution of 5-bromo-2-methoxybenzaldehyde (100 g, 0.46 mol) in CHCl3 (250 ml) was cooled with an ice bath and 3-chloroperoxybenzoic acid (50-60% purity) (146 g, 0.51 mol) in CHCl3 (1000 ml) added. The reaction mixture was allowed to warm slowly to room temperature and stirred for 72h. The white solid was filtered off and the filtrate concentrated in vacuo. The residue was dissolved in Et2O (200 ml) and washed with 1M sodium sulphite solution (2×200 ml) then NaHCO3 [half saturated] (3×200 ml). The ether layer was washed with 10% aqueous NaOH (3×100 ml) and the combined basic extract was acidified with concentrated hydrochloric acid and extracted with Et2O (3×100 ml). The combined organic extract was dried (MgSO4) and florisil (10 g) filtered and the solvent removed under reduced pressure to give the title compound (90 g) as a pate brown solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH:9]=1)C=O.ClC1C=C(C=CC=1)C(OO)=[O:17]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([OH:17])[CH:9]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
146 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 72h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Et2O (200 ml)
WASH
Type
WASH
Details
washed with 1M sodium sulphite solution (2×200 ml)
WASH
Type
WASH
Details
The ether layer was washed with 10% aqueous NaOH (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined basic extract
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4) and florisil (10 g)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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